

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride molecular weight

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Compound of Interest

	(4-Fluoro-2-
Compound Name:	<i>methylphenyl)hydrazine</i>
	<i>hydrochloride</i>

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An In-Depth Technical Guide to **(4-Fluoro-2-methylphenyl)hydrazine hydrochloride**

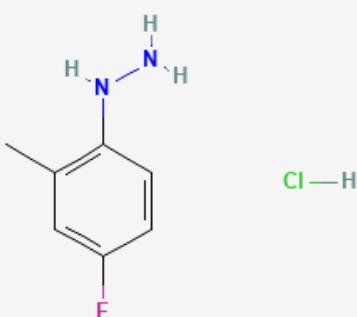
Introduction

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride is a substituted hydrazine salt that serves as a critical building block in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a fluorine atom and a methyl group on the phenyl ring—provide medicinal chemists with a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of target molecules. This guide offers a comprehensive overview of its properties, synthesis, principal applications, analytical characterization, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Specifications

The utility of any chemical reagent in a research and development setting begins with a thorough understanding of its fundamental properties. **(4-Fluoro-2-methylphenyl)hydrazine hydrochloride** is a stable, crystalline solid under standard conditions, making it convenient for storage and handling compared to its freebase form.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ ClFN ₂	[1]
Molecular Weight	176.62 g/mol	[2][3]
CAS Number	439863-62-4	
Canonical SMILES	CC1=C(C=CC(=C1)F)NN.Cl	[4]
Appearance	White to off-white crystalline powder (typical)	[5]
Purity	Commonly available at $\geq 97\%$	[6]
Synonyms	(4-Fluoro-2-Methylphenyl)Hydrazine HCl	



Molecular Structure:

Synthesis Pathway: From Aniline to Hydrazine

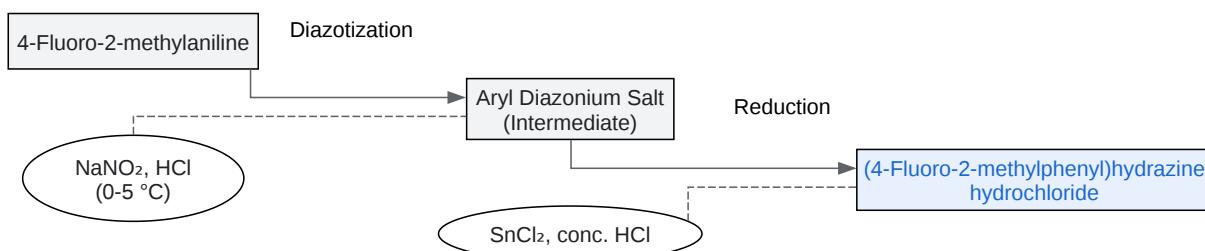
The standard industrial synthesis of aryl hydrazines, including **(4-Fluoro-2-methylphenyl)hydrazine hydrochloride**, is a well-established two-step process commencing from the corresponding aniline. This transformation is crucial as it introduces the reactive hydrazine moiety necessary for subsequent coupling reactions.

Step 1: Diazotization The synthesis begins with the diazotization of 4-fluoro-2-methylaniline. The aniline is treated with a source of nitrous acid, typically generated *in situ* from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C).

- Causality: The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing, which would lead to undesired side products and reduced yield. The strong acid protonates nitrous acid, forming the electrophilic nitrosonium ion (NO^+), which is the active agent that reacts with the primary amine of the aniline.

Step 2: Reduction The resulting diazonium salt solution is then immediately subjected to a controlled reduction. A common and effective reducing agent for this purpose is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to the hydrazine, which then precipitates from the acidic solution as its hydrochloride salt.

- Causality: The use of stannous chloride is advantageous as it is a powerful yet selective reducing agent for this transformation. The acidic medium ensures the final product is protonated and crystallizes as the more stable hydrochloride salt, facilitating its isolation and purification.^[7]



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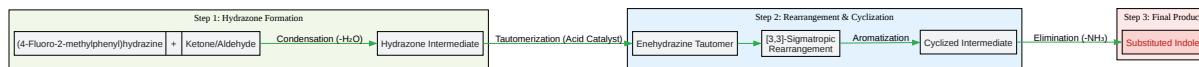
Caption: General synthesis workflow for aryl hydrazine hydrochlorides.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of **(4-Fluoro-2-methylphenyl)hydrazine hydrochloride** is as a key precursor in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast number of natural products and pharmaceuticals.

The reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a [1][1]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to yield the substituted indole.

- Expertise & Causality: The choice of **(4-Fluoro-2-methylphenyl)hydrazine hydrochloride** is deliberate in drug design.
 - Fluorine Atom: The 4-fluoro substituent significantly alters the electronic properties of the resulting indole. Its high electronegativity can enhance binding affinity to target proteins and, crucially, can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing half-life) of a drug candidate.
 - Methyl Group: The 2-methyl group provides steric bulk, which can be used to control the regioselectivity of the cyclization and to probe specific pockets within a biological target.



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Caption: Key stages of the Fischer Indole Synthesis pathway.

Analytical Characterization & Quality Control

Ensuring the identity and purity of starting materials is a cornerstone of trustworthy and reproducible research. For **(4-Fluoro-2-methylphenyl)hydrazine hydrochloride**, a multi-technique approach is required for comprehensive quality control.

Protocol 1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the reagent and identifying any process-related impurities.

Objective: To achieve >98% peak area purity.

Methodology:

- System Preparation: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) is equilibrated with the initial mobile phase conditions.
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
 - Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and re-equilibrate
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.
- Injection & Detection: Inject 5 μ L and monitor the eluent using a UV detector at 254 nm.
- Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
- Trustworthiness: This self-validating protocol uses a gradient to ensure that both early- and late-eluting impurities are detected. The use of TFA sharpens peaks for better resolution and quantification.

Protocol 2: Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the chemical structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by both the fluorine and methyl groups), the methyl protons (a singlet around 2.2-2.4 ppm), and the exchangeable hydrazine protons (NH-NH_2).
 - ^{19}F NMR: Will show a singlet, confirming the presence and electronic environment of the single fluorine atom.
 - ^{13}C NMR: Will show seven distinct carbon signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion for the freebase ($\text{C}_7\text{H}_9\text{FN}_2$) at an m/z corresponding to its exact mass (140.0750 Da).[4][8]

Safety, Handling, and Storage

Substituted hydrazines and their salts require careful handling due to their potential toxicity. While specific toxicological data for this exact compound is limited, data from close analogs like 4-Fluorophenylhydrazine hydrochloride and Phenylhydrazine hydrochloride mandates stringent safety precautions.[9][10][11]

GHS Hazard Classification (Anticipated based on analogs):

Hazard Class	Statement	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	[9][10][11]
Skin Corrosion/Irritation	Causes skin irritation.	[10][11]
Eye Damage/Irritation	Causes serious eye irritation.	[10][11]
Sensitization	May cause an allergic skin reaction.	[11]
Carcinogenicity/Mutagenicity	Suspected of causing genetic defects and cancer.	[11]

Mandatory Handling and Storage Protocol

- Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[11] Ensure an eyewash station and safety shower are immediately accessible.[9]
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-approved safety goggles or a face shield.[9][11]
- Dispensing: When weighing and dispensing, avoid generating dust. Use a spatula and carefully transfer the solid. Do not dry sweep spills; instead, carefully take up the material for proper disposal.[11]
- Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][11] The compound is noted to be sensitive to light, air, and moisture; storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[11]
- Disposal: Dispose of waste material and contaminated containers through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or the environment.[9][11]

Conclusion

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, established synthesis route, and critical role in the Fischer indole synthesis make it an invaluable precursor for developing novel therapeutics. By adhering to rigorous analytical validation and stringent safety protocols, researchers can confidently leverage this compound to construct complex molecular architectures and advance the frontiers of drug discovery.

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